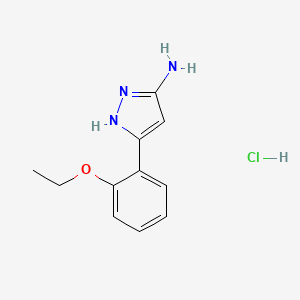

5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride

Übersicht

Beschreibung

5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have demonstrated that 5-amino-pyrazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against several human tumor cell lines, including:

| Cell Line | Type of Cancer | Inhibition Rate |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | High |

| NCI-H460 | Non-Small Cell Lung Cancer | Moderate |

| SF-268 | CNS Cancer | Significant |

Research indicates that derivatives of 5-amino-pyrazole can inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression .

Antibacterial Activity

The antibacterial properties of 5-amino-3-(2-ethoxyphenyl)pyrazole hydrochloride have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | MIC (μg/ml) | Activity |

|---|---|---|

| Staphylococcus aureus | 7.81–62.5 | Effective |

| Escherichia coli | 250–1000 | Weaker |

| Klebsiella pneumoniae | 22 | Effective |

The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes required for bacterial growth .

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives can modulate inflammatory responses. In vivo studies have shown that these compounds can reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's disease .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.

- Receptor Modulation : It can act on various receptors, leading to altered cellular signaling pathways that promote apoptosis in cancer cells or reduce inflammation.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of 5-amino-pyrazole derivatives on human cancer cell lines, demonstrating a significant reduction in cell viability through apoptosis induction mechanisms. The findings suggest a promising avenue for developing new anticancer therapies based on this compound .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial effects against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values compared to traditional antibiotics, highlighting their potential as alternative treatments for bacterial infections .

Wirkmechanismus

The mechanism of action of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride

- 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

- 5-(2-Fluoro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Uniqueness

5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring.

Biologische Aktivität

5-Amino-3-(2-ethoxyphenyl)pyrazole hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties based on recent research findings.

Overview of Pyrazole Compounds

Pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Anticonvulsant

- Analgesic

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-amino-substituted pyrazoles. The compound has shown promising results against several cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 0.08 - 12.07 | |

| MCF-7 (breast cancer) | < 5 | |

| A549 (lung cancer) | 4.22 - 6.38 |

In vitro studies using the MTT assay demonstrated that this compound inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies . Additionally, docking studies suggest that the compound interacts with tubulin, a key protein in cell division, further supporting its anticancer mechanism .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazoles are significant, particularly in conditions involving cytokine release. Research indicates that compounds similar to this compound can inhibit tumor necrosis factor-alpha (TNF-α) release and reduce inflammation in models of acute inflammation:

- Inhibition of TNF-α Release : Studies have shown that this compound can effectively inhibit LPS-induced TNF-α release in vitro and in vivo, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. In vitro evaluations have demonstrated that compounds like this compound exhibit significant activity against various pathogens:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 - 0.50 | Bactericidal |

| Escherichia coli | 0.50 - 1.00 | Bactericidal |

| Fusarium oxysporum | >1.00 | Fungicidal |

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial therapies .

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may offer neuroprotective benefits, particularly against oxidative stress and neuroinflammation. Studies involving models of oxidative neurotoxicity show that these compounds can mitigate damage and promote neuronal survival:

- Mechanism : The neuroprotective action is believed to be mediated through the inhibition of glial activation and modulation of oxidative stress pathways .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:

- Case Study on HepG2 Cells : A study reported a significant reduction in cell viability in HepG2 cells treated with this compound, with IC50 values indicating potent anticancer activity .

- Inflammation Model : In an LPS-induced inflammation model, treatment with the compound resulted in a notable decrease in inflammatory markers compared to controls, suggesting its utility in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9;/h3-7H,2H2,1H3,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBADKNIDXHXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673812 | |

| Record name | 5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240134-93-3 | |

| Record name | 5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.